molecular formula C10H14O2 B3053313 1-Oxaspiro[4.5]decan-2-one, 3-methylene- CAS No. 52978-85-5

1-Oxaspiro[4.5]decan-2-one, 3-methylene-

Cat. No.: B3053313
CAS No.: 52978-85-5
M. Wt: 166.22 g/mol
InChI Key: IIBYNQIZDCDJIS-UHFFFAOYSA-N
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Description

“1-Oxaspiro[4.5]decan-2-one, 3-methylene-” is a chemical compound with the molecular formula C10H14O2 . It is also known by its IUPAC name, 3-Methylene-1-oxaspiro[4.5]decan-2-one .


Molecular Structure Analysis

The molecular structure of “1-Oxaspiro[4.5]decan-2-one, 3-methylene-” consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 166.217 Da, and the monoisotopic mass is 166.099380 Da .


Physical and Chemical Properties Analysis

The compound “1-Oxaspiro[4.5]decan-2-one, 3-methylene-” has a molecular weight of 166.22 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources.

Scientific Research Applications

Synthesis Methods

  • New Synthesis Techniques : Satyamurthy et al. (1984) describe the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones as novel compounds. They detail a method involving the reaction of 1-oxa-6-heteraspiro[2.5]octanes with diethyl malonate, followed by hydrolysis and other steps to produce high-purity lactones. This method is presented as superior to the traditional Reformatsky reaction, offering better yields of the required lactones (Satyamurthy, Berlin, Powell, & Helm, 1984).

  • Novel Formation and Crystal Structure : The same study by Satyamurthy et al. also discusses the crystal structure of a specific compound within this family, highlighting the detailed structural characterization that contributes to understanding the physical and chemical properties of these substances (Satyamurthy et al., 1984).

Safety and Hazards

The safety information for “1-Oxaspiro[4.5]decan-2-one, 3-methylene-” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

3-methylidene-1-oxaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-7-10(12-9(8)11)5-3-2-4-6-10/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYNQIZDCDJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(CCCCC2)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342208
Record name 1-Oxaspiro[4.5]decan-2-one, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52978-85-5
Record name 1-Oxaspiro[4.5]decan-2-one, 3-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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